Ethyl 5-amino-2-((4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate
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Overview
Description
Ethyl 5-amino-2-((4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate is a complex organic compound that features a benzoate ester linked to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-2-((4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate typically involves multiple steps. One common approach is the nucleophilic substitution reaction where a benzoate ester is reacted with a triazole derivative under controlled conditions. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-2-((4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazole ring or the benzoate ester.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the amino or trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or benzoate moieties.
Scientific Research Applications
Ethyl 5-amino-2-((4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 5-amino-2-((4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity through hydrophobic interactions, while the amino groups can form hydrogen bonds with target molecules. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)benzoate: Similar structure but with a methyl group instead of a trifluoromethyl group.
Ethyl 5-amino-2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)benzoate: Contains a phenyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in Ethyl 5-amino-2-((4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs .
Properties
Molecular Formula |
C12H12F3N5O2S |
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Molecular Weight |
347.32 g/mol |
IUPAC Name |
ethyl 5-amino-2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]benzoate |
InChI |
InChI=1S/C12H12F3N5O2S/c1-2-22-9(21)7-5-6(16)3-4-8(7)23-11-19-18-10(20(11)17)12(13,14)15/h3-5H,2,16-17H2,1H3 |
InChI Key |
IGQTYCYMKGZVEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)N)SC2=NN=C(N2N)C(F)(F)F |
Origin of Product |
United States |
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